molecular formula C9H10N2O B053659 1H-Benzimidazole-4-methanol,2-methyl-(9CI) CAS No. 115577-32-7

1H-Benzimidazole-4-methanol,2-methyl-(9CI)

Cat. No.: B053659
CAS No.: 115577-32-7
M. Wt: 162.19 g/mol
InChI Key: KVKMBXFQSACNIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1H-benzo[d]imidazol-4-yl)methanol typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method is the reaction of o-phenylenediamine with 2-methylbenzaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid, to form the benzimidazole ring . The resulting product is then reduced to yield (2-methyl-1H-benzo[d]imidazol-4-yl)methanol.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including (2-methyl-1H-benzo[d]imidazol-4-yl)methanol, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1H-benzo[d]imidazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(2-methyl-1H-benzimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-10-8-4-2-3-7(5-12)9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKMBXFQSACNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601788
Record name (2-Methyl-1H-benzimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115577-32-7
Record name (2-Methyl-1H-benzimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(a-2) A cooled (0° C.) solution of 10 parts of ethyl 2-methyl-1H-benzimidazole-4-carboxylate in 45 parts of tetrahydrofuran was added dropwise to a suspension of 4 parts of lithium tetrahydroaluminate in 45 parts of tetrahydrofuran. Upon complete addition, the temperature was allowed to reach room temperature. After the addition of ethyl acetate and water, the reaction mixture was filtered over diatomaceous earth. The filtrate was evaporated, yielding 6.3 parts (79.4%) of 2-methyl-1H-benzimidazole-4-methanol as a residue (int. 66).
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